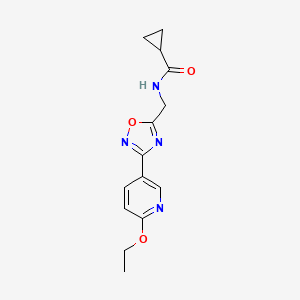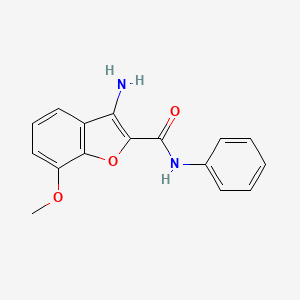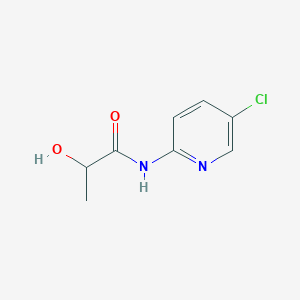
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide, also known as C2, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide works by binding to the active site of NAA10, preventing the enzyme from acetylating proteins. This inhibition leads to changes in cellular processes that are dependent on protein acetylation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant effects on cellular processes, including changes in gene expression, cell signaling, and cell proliferation. These effects are thought to be due to the inhibition of NAA10 and subsequent changes in protein acetylation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloropyridin-2-yl)-2-hydroxypropanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-2-hydroxypropanamide. One area of interest is the development of more potent and selective inhibitors of NAA10, which could be used to study the specific effects of protein acetylation on cellular processes. Additionally, this compound could be used in combination with other inhibitors to investigate the role of protein acetylation in disease states such as cancer. Finally, this compound could be used in the development of novel therapeutics targeting protein acetylation.
Méthodes De Synthèse
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide can be synthesized through a multistep process involving the reaction of 2-chloropyridine with 2-hydroxypropionyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield this compound in high yield and purity.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide has been shown to have potential uses in various scientific research applications, including as a tool for investigating the role of protein acetylation in cellular processes. This compound acts as an inhibitor of the enzyme NAA10, which is responsible for the acetylation of proteins. By inhibiting this enzyme, this compound can be used to study the effects of protein acetylation on cellular processes such as gene expression and cell signaling.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)8(13)11-7-3-2-6(9)4-10-7/h2-5,12H,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKDXXBIERHKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

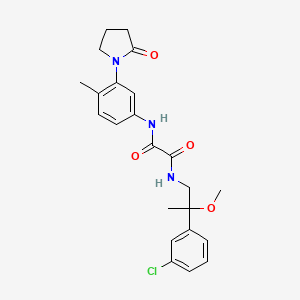
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2660128.png)

![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
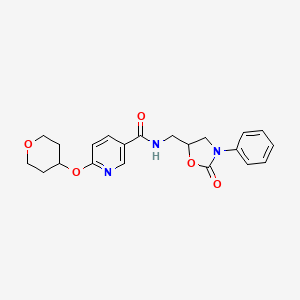
![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2660134.png)
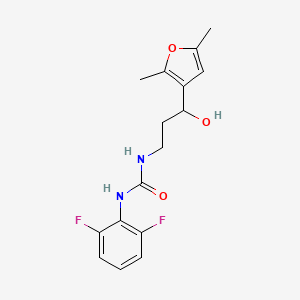
![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660136.png)
![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)
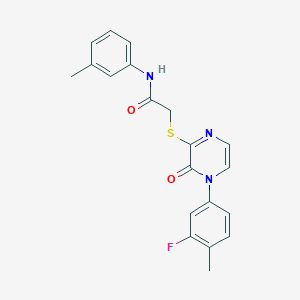
![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)
